molecular formula C13H12BrN5O3 B6052239 2-bromo-6-[(Z)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-4-nitrophenol

2-bromo-6-[(Z)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-4-nitrophenol

Cat. No.: B6052239
M. Wt: 366.17 g/mol
InChI Key: DCYBRWZYJKXCMK-UUASQNMZSA-N
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Description

2-bromo-6-[(Z)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-4-nitrophenol is a complex organic compound with a unique structure that includes bromine, nitro, and pyrimidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-[(Z)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-4-nitrophenol typically involves multiple steps. One common method includes the reaction of 2-bromo-4-nitrophenol with 4,6-dimethylpyrimidine-2-carbaldehyde in the presence of a hydrazine derivative. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-[(Z)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-4-nitrophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, often requiring a catalyst or a specific pH range .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-6-[(Z)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-4-nitrophenol .

Scientific Research Applications

2-bromo-6-[(Z)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-4-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-6-[(Z)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-6-[(Z)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-4-nitrophenol is unique due to its combination of bromine, nitro, and pyrimidine groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-bromo-6-[(Z)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN5O3/c1-7-3-8(2)17-13(16-7)18-15-6-9-4-10(19(21)22)5-11(14)12(9)20/h3-6,20H,1-2H3,(H,16,17,18)/b15-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYBRWZYJKXCMK-UUASQNMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C\C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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